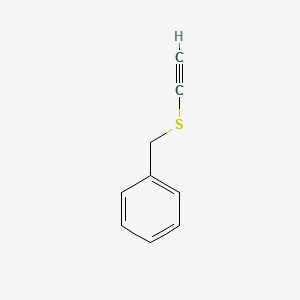

Benzylthioacetylene

Description

Significance of Thioacetylene Compounds in Contemporary Organic Synthesis and Materials Science

Thioacetylene compounds, also known as alkynyl sulfides, are a class of organosulfur compounds that play a crucial role in modern organic synthesis. mdpi.comnih.gov Their utility stems from the high reactivity of the carbon-carbon triple bond, which can participate in a variety of chemical reactions, including addition, cycloaddition, and cross-coupling reactions. nih.govnih.gov This reactivity makes them valuable building blocks for the construction of more complex molecules and heterocyclic systems. nih.govnih.gov

In the field of materials science, sulfur-containing polymers derived from vinyl monomers, which can be synthesized from thioacetylenes, have attracted considerable attention. mdpi.comnih.gov These polymers exhibit potential applications in various areas of polymer research due to their unique electronic and optical properties. mdpi.comnih.gov For instance, poly(1,2-bis(benzylthio)acetylene) is a derivative of polyacetylene and is considered a π-conjugated polymer, a class of materials known for their electrical conductivity. dokumen.pub Such polymers are integral to the development of organic electronics, finding use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comresearchgate.net The ability to tune the properties of these materials by modifying the substituents on the acetylene (B1199291) core makes thioacetylene compounds versatile precursors for advanced materials. cas.org

Historical Context and Evolution of Research on Benzylthioacetylene and its Analogues

Research into this compound and its analogues has evolved from fundamental synthetic explorations to more specialized applications. Early studies focused on the synthesis and basic reactivity of these compounds. A common method for synthesizing symmetric bis(arylmethylthio)acetylenes, including bis(benzylthio)acetylene, involves the reaction of the corresponding arylmethyl thiocyanate (B1210189) with a base. acs.org

Subsequent research has delved into the coordination chemistry of these ligands with various metals. For example, the coordination behavior of bis(benzylthio)acetylene with zero-valent metal complexes of tungsten (W), cobalt (Co), and platinum (Pt) has been investigated. grafiati.comznaturforsch.comgrafiati.com These studies have explored the donor ability of the sulfide (B99878) group and the reactivity of the coordinated alkyne. grafiati.com Furthermore, the synthesis and reactivity of this compound complexes with other metals, such as molybdenum (Mo) and niobium (Nb), have been reported, highlighting the stability of the metal-alkyne bond. acs.orgresearchgate.net

More recent research has focused on the application of this compound derivatives in the synthesis of more complex heterocyclic structures. For instance, the electrophilic cyclization of bis(arylmethylthio)acetylenes has been shown to be a versatile route to functionalized 1H-2-benzothiopyrans, which are valuable synthons for more complex sulfur heterocycles. acs.org

Structural Classification and Nomenclature of this compound Derivatives

The systematic naming of this compound and its derivatives follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). uiuc.eduiupac.orgwikipedia.org According to these rules, the parent structure is identified, and substituents are named and numbered accordingly. libretexts.orgsiyavula.com

The core structure of this compound is an acetylene unit (a two-carbon chain with a triple bond) substituted with a benzylthio group. The benzylthio group consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH2-) linked to a sulfur atom.

Derivatives of this compound can be classified based on the nature and position of substituents on the benzyl ring or by modifications to the acetylene core. For example, bis(benzylthio)acetylene features two benzylthio groups attached to the acetylene core. acs.org Substituted derivatives can have various functional groups on the aromatic ring of the benzyl group, such as bromo or methoxy (B1213986) groups. acs.org

Below is a table of common this compound derivatives and their systematic names:

| Compound Name | Systematic Name | Molecular Formula |

| This compound | (Ethynylthio)methylbenzene | C9H8S |

| Bis(benzylthio)acetylene | 1,2-Bis(benzylthio)ethyne | C16H14S2 |

| Bis(2-bromobenzylthio)acetylene | 1,2-Bis((2-bromobenzyl)thio)ethyne | C16H12Br2S2 |

| Bis(4-methoxybenzylthio)acetylene | 1,2-Bis((4-methoxybenzyl)thio)ethyne | C18H18O2S2 |

The structural classification also extends to the metal complexes formed by these ligands. These are typically named by indicating the ligands and the central metal atom, along with its oxidation state. Examples include complexes like Tp'Mo(BnSC2SBn)(CO)2, where Tp' is hydro-tris(3,5-dimethyl)pyrazolylborate and Bn is benzyl. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8S |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

ethynylsulfanylmethylbenzene |

InChI |

InChI=1S/C9H8S/c1-2-10-8-9-6-4-3-5-7-9/h1,3-7H,8H2 |

InChI Key |

BINMJDFQCWPQNS-UHFFFAOYSA-N |

Canonical SMILES |

C#CSCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzylthioacetylene

Established Synthetic Routes to Benzylthioacetylene and Bis(benzylthio)acetylene

The synthesis of thioalkynes, including this compound and its bis-substituted counterpart, has evolved from classical, multi-step procedures to more refined and efficient modern methodologies.

Classical Preparative Approaches

Classical methods for the synthesis of sulfur-substituted acetylenes often rely on the reaction of metal acetylides with sulfur-containing electrophiles or, conversely, the reaction of metal thiolates with electrophilic acetylene (B1199291) synthons. One of the most established routes to the symmetrical Bis(benzylthio)acetylene involves a multi-step sequence starting from commercially available arylmethyl halides.

This approach, as detailed in studies on related structures, proceeds through two main steps:

Formation of a Thiocyanate (B1210189) Intermediate : Arylmethyl halides are converted into the corresponding arylmethyl thiocyanates. This transformation can be achieved nearly quantitatively using techniques such as SiO2-supported reagents in solvent-free conditions. acs.org

Reaction with Sodium Acetylide : The resulting thiocyanates are then reacted with sodium acetylide, typically in liquid ammonia, to yield the desired Bis(arylmethylthio)acetylene. acs.org This step effectively couples two benzylthio groups to an acetylene linker.

The yields for the second step are generally good, ranging from 60-90%, depending on the specific substituents on the aromatic ring of the benzyl (B1604629) group. acs.org This classical method provides a reliable, albeit multi-step, pathway to symmetrically substituted bis(thio)acetylenes.

| Arylmethyl Halide Precursor | Arylmethyl Thiocyanate Intermediate | Final Product (Bis(arylmethylthio)acetylene) | Yield (%) |

|---|---|---|---|

| Benzyl bromide | Benzyl thiocyanate | Bis(benzylthio)acetylene | ~75% |

| 4-Methylbenzyl chloride | 4-Methylbenzyl thiocyanate | Bis(4-methylbenzylthio)acetylene | ~80% |

| 4-Methoxybenzyl chloride | 4-Methoxybenzyl thiocyanate | Bis(4-methoxybenzylthio)acetylene | ~90% |

| 4-Chlorobenzyl chloride | 4-Chlorobenzyl thiocyanate | Bis(4-chlorobenzylthio)acetylene | ~65% |

Development of Chemoselective and Atom-Economical Methodologies

Modern synthetic chemistry places a strong emphasis on principles of chemoselectivity and atom economy to reduce waste and improve efficiency. Atom economy refers to the measure of how many atoms from the starting materials are incorporated into the final product. mdpi.comresearchgate.net

Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial, particularly when synthesizing complex, functionalized analogues. researchgate.netorganic-chemistry.orgnih.gov For instance, palladium-mediated methodologies have been developed for the chemoselective thioglycoconjugation of iodoaryl peptides, demonstrating that C-S bonds can be formed selectively even in the presence of numerous other sensitive functional groups found in peptides. rsc.org These principles guide the development of more sustainable and efficient routes to this compound and its derivatives.

Advanced Synthetic Strategies for Functionalized this compound Analogues

Beyond the synthesis of the parent compound, advanced strategies are employed to generate more complex, functionalized analogues that can serve as building blocks for larger molecular architectures or possess unique chemical properties.

Electrophilically Induced Cyclization Reactions of Bis(arylmethylthio)acetylenes

Symmetrically substituted Bis(arylmethylthio)acetylenes are valuable precursors for the synthesis of fused heterocyclic systems through electrophilically induced cyclization. acs.org When treated with an electrophile such as iodine monochloride (ICl) or bromine (Br2) at low temperatures, these acetylene derivatives undergo a rapid conversion to form substituted 1H-2-benzothiopyrans. acs.org

The proposed mechanism involves the electrophilic addition of the halogen to the acetylene bond, which forms a vinyl cation intermediate. This highly reactive intermediate then undergoes an intramolecular cyclization via electrophilic attack on one of the flanking aromatic rings. acs.orgresearchgate.net This versatile reaction provides a flexible and straightforward route to 1H-2-benzothiopyrans, which are important synthons and are recognized as pharmacologically active compounds. acs.org

| Starting Acetylene | Electrophile | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Bis(benzylthio)acetylene | ICl | Methanol/Chloroform | -70 | 1-Iodo-3-(benzylthio)-1H-2-benzothiopyran | 85 |

| Bis(4-methylbenzylthio)acetylene | ICl | Methanol/Chloroform | -70 | 1-Iodo-3-(4-methylbenzylthio)-6-methyl-1H-2-benzothiopyran | 92 |

| Bis(4-methoxybenzylthio)acetylene | ICl | Methanol | -70 | 1-Iodo-3-(4-methoxybenzylthio)-6-methoxy-1H-2-benzothiopyran | 95 |

| Bis(benzylthio)acetylene | Br₂ | Methanol/Chloroform | -70 | 1-Bromo-3-(benzylthio)-1H-2-benzothiopyran | 78 |

Coupling Reactions Involving this compound Scaffolds

The this compound scaffold, particularly if it contains a terminal alkyne (in the case of mono-substituted this compound), is well-suited for participation in a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples detailing the use of this compound itself as a substrate are specialized, its structure allows for predictable reactivity in well-established cross-coupling protocols:

Sonogashira Coupling : As a terminal alkyne, this compound could readily undergo palladium- and copper-catalyzed Sonogashira coupling with aryl or vinyl halides. This would extend the acetylene unit, forming a C(sp)-C(sp²) bond and providing access to a wide range of conjugated systems.

Other Cross-Coupling Reactions : The formation of the benzylthio-acetylene linkage itself can be seen as a form of cross-coupling. Modern methods include iron-catalyzed coupling of benzyl halides with disulfides and palladium-catalyzed reactions of thioacetates with aryl halides, which provide alternative and potentially more versatile routes to the core structure. researchgate.netnih.gov

These coupling strategies are indispensable for elaborating the basic this compound scaffold into more complex and functionally diverse molecules. nih.gov

Precursors and Intermediate Species in this compound Synthesis

The synthesis of this compound and its derivatives relies on a set of key precursors and proceeds through identifiable intermediate species.

Precursors:

Arylmethyl Halides : As demonstrated in classical syntheses, compounds like benzyl bromide and benzyl chloride are the primary starting materials for introducing the benzylthio moiety. acs.org

Acetylene Sources : For bis-substituted compounds, sodium acetylide is a common C2 building block. acs.org For mono-substituted this compound, protected acetylenes like (Trimethylsilyl)acetylene are often used in coupling reactions with subsequent deprotection. harvard.edu

Sulfur-Transfer Reagents : In some routes, a source of sulfur is required. This can range from simple reagents like sodium sulfide (B99878) to more complex ones like potassium thioacetate (B1230152) in palladium-catalyzed reactions. researchgate.net

Intermediate Species:

Arylmethyl Thiocyanates : These are stable, isolable intermediates in the classical synthesis of Bis(benzylthio)acetylene from arylmethyl halides. acs.org Isothiocyanate intermediates are also noted for their versatile reactivity in constructing various N-heterocycles. rsc.org

Vinyl Cations : In the electrophilically induced cyclization of Bis(arylmethylthio)acetylenes, a vinyl cation is postulated as a key, short-lived intermediate that drives the ring-closing step. acs.org

Metal-Acetylide Species : In many coupling reactions, particularly those involving terminal alkynes, a metal-acetylide (e.g., copper acetylide in the Sonogashira reaction) is a critical intermediate.

Understanding these precursors and intermediates is fundamental to optimizing existing synthetic routes and designing novel pathways to this compound and its functionalized analogues.

Reaction Mechanisms and Chemical Transformations Involving Benzylthioacetylene

Mechanistic Pathways of Reactions with Benzylthioacetylene

The reactivity of this compound is governed by the interplay between its alkyne moiety and the adjacent sulfur atoms. These features allow it to participate in nucleophilic, electrophilic, and organometallic reactions through distinct mechanistic pathways.

Nucleophilic Substitution Reactions at the Alkyne Moiety

While direct nucleophilic substitution at an sp-hybridized carbon is challenging, such reactions can occur at the alkyne moiety of molecules like this compound through an addition-elimination mechanism. f-cdn.com In this pathway, a nucleophile first attacks one of the electron-deficient carbons of the alkyne, leading to a vinyl anion intermediate. Subsequently, one of the benzylthio groups acts as a leaving group, resulting in a net substitution product. f-cdn.comucalgary.ca

The efficiency of this reaction is influenced by the nature of the nucleophile and the stability of the intermediate. Strong nucleophiles are generally required to initiate the attack on the alkyne. f-cdn.com This type of reaction is analogous to nucleophilic acyl substitution, where an addition-elimination process is also operative. f-cdn.comchemguide.co.uk

Electrophilic Cyclization Mechanisms

A prominent reaction pathway for bis(arylmethylthio)acetylenes, including this compound, is electrophilic cyclization, which leads to the formation of functionalized 1H-2-benzothiopyrans. acs.org This transformation is typically initiated by the addition of an electrophile, such as iodine monochloride (ICl) or bromine (Br₂), to the electron-rich triple bond. acs.orgresearchgate.net

The proposed mechanism involves the following steps:

Attack by Electrophile : The electrophile (e.g., the iodonium (B1229267) ion, I⁺) attacks the alkyne, forming a vinyl cation intermediate. This intermediate is stabilized by the electronic interaction with the adjacent, polarizable sulfur atoms. acs.org

Intramolecular Cyclization : The vinyl cation is positioned to be attacked intramolecularly by the π-system of one of the benzyl (B1604629) rings. This step, which is a form of electrophilic aromatic substitution, results in the formation of a σ-complex. acs.org

Rearomatization : The σ-complex loses a proton to restore aromaticity, yielding the final 1H-2-benzothiopyran ring structure. acs.org

Low temperatures and slow addition of the halogen electrophile favor this intramolecular cyclization. acs.org Iodine monochloride has been observed to give higher yields than bromine, which is attributed to the highly polarized nature of the I-Cl bond. acs.org

Table 1: Yields of 1H-2-Benzothiopyran derivatives from the electrophilic cyclization of various bis(arylmethylthio)acetylenes. Data sourced from reference acs.org.

Dissociative Mechanisms in Organometallic Complex Reactions

When this compound acts as a ligand in an organometallic complex, substitution of other ligands often proceeds via a dissociative mechanism. wikipedia.org This is particularly common for coordinatively saturated, 18-electron complexes. libretexts.orglibretexts.org The mechanism is analogous to the Sₙ1 reaction in organic chemistry and involves a slow, rate-determining step where a ligand dissociates from the metal center. wikipedia.org This creates a coordinatively unsaturated, typically 16-electron, intermediate. libretexts.orglibretexts.org This intermediate then rapidly coordinates with an incoming nucleophile to form the final product. wikipedia.org

The rate of this reaction is dependent only on the concentration of the starting complex, not the incoming nucleophile. wikipedia.org Studies on complexes such as [Tp′Nb(BnSC₂SBn)Cl₂] (where Tp' is hydro-tris(3,5-dimethyl)pyrazolylborate) have shown that the this compound ligand itself is very stably coordinated, while ligands like chloride can be substituted through this dissociative pathway. The positive entropy of activation for such reactions indicates an increase in disorder in the rate-determining step, which is consistent with the dissociation of a ligand. wikipedia.org

Transformations Leading to Novel Molecular Architectures

The reactions of this compound can lead to complex and novel molecular structures through processes such as rearrangements and ring-openings of intermediates.

Rearrangement Processes in Complex Formation

Within the coordination sphere of a transition metal, this compound can undergo significant rearrangements. A key example is the isomerization of a metal-alkyne complex to a metal-vinylidene complex. researchgate.netwikipedia.org This transformation is a well-known process in organometallic chemistry. wikipedia.org For instance, thermal rearrangement of certain rhodium-alkyne complexes can lead to the formation of vinylidene complexes. capes.gov.br

The mechanism can vary depending on the metal center. wikipedia.org One pathway involves the "slippage" of the π-bound alkyne, followed by a 1,2-hydride shift to form the vinylidene species. researchgate.net An alternative pathway, often for electron-rich metals, involves the oxidative addition of the alkyne's C-H bond (if present) to form a σ-alkynyl-hydrido metal complex, which then undergoes a 1,3-hydride shift to yield the vinylidene. wikipedia.org These vinylidene intermediates are versatile and can participate in further reactions, such as cycloadditions, to build complex molecular frameworks. wikipedia.org

Ring-Opening Reactions of Intermediates

Table of Mentioned Compounds

Stereochemical Control and Regioselectivity in this compound Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the nature of the reactants, the reaction mechanism, and the reaction conditions. The presence of the bulky and electron-donating benzylthio group attached to the acetylene (B1199291) moiety significantly influences the selectivity of various transformations, particularly in electrophilic additions and cyclization reactions.

Research into the electrophilic cyclization of bis(arylmethylthio)acetylenes, including bis(benzylthio)acetylene, has provided specific insights into the stereoselectivity of these reactions. It has been noted that the electrophilic addition of halogens to acetylenic compounds is generally a stereoselective process. acs.org This type of reaction typically proceeds through a mechanism that leads to the formation of (E)-1,2-dihaloalkenes as the major product. acs.org

In the context of the electrophilic cyclization of bis(benzylthio)acetylene and its derivatives, the reaction is initiated by an electrophilic attack on the electron-rich triple bond. acs.org This initial attack, for instance by an iodonium or bromonium ion, leads to the formation of a vinyl cation intermediate. acs.org The subsequent intramolecular attack by the sulfur atom of the second benzylthio group to form a new ring system is a process where regioselectivity becomes a critical factor, especially when the aromatic rings of the benzyl groups bear different substituents.

The regioselectivity of these cyclization reactions is influenced by the electronic properties of the substituents on the aryl groups. Studies have been conducted using bis(arylmethylthio)acetylenes with both electron-donating and electron-accepting groups on the aromatic ring to understand their effect on the cyclization process. acs.org The formation of specific 1H-2-benzothiopyran products from these reactions underscores the regiochemical control exerted by the electronic nature of the substituents. acs.org For example, certain substituted acetylenes could only be successfully cyclized using a stronger electrophile like iodine monochloride, highlighting the role of the electrophile in overcoming electronic deactivation and influencing the reaction pathway. acs.org

The general principles of electrophilic addition to alkynes further illuminate the expected regioselectivity. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkyne, the proton will add to the carbon atom that already bears the greater number of hydrogen atoms. In the case of this compound, which is a terminal alkyne, the addition of HX would be expected to yield a product where the hydrogen adds to the terminal carbon and the halide (X) adds to the carbon bearing the benzylthio group. This regioselectivity is driven by the formation of the more stable carbocation intermediate.

The table below summarizes the expected stereochemical and regiochemical outcomes in key reactions involving this compound, based on established principles and specific research findings.

| Reaction Type | Reagents | Expected Stereoselectivity | Expected Regioselectivity |

| Electrophilic Addition of Halogens | X₂ (e.g., Br₂, Cl₂) | Predominantly anti-addition, leading to (E)-dihaloalkenes. acs.org | Not applicable for symmetrical addition to the triple bond. |

| Electrophilic Cyclization | ICl, Br₂ | Stereospecific formation of the cyclized product. acs.org | Directed by the electronic effects of substituents on the aryl rings. acs.org |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Typically anti-addition. | Follows Markovnikov's rule, with the halogen adding to the carbon bearing the benzylthio group. |

It is important to note that while these general principles provide a predictive framework, the actual outcomes can be influenced by various factors, including the specific reaction conditions, the presence of catalysts, and the steric bulk of the reactants.

Coordination and Organometallic Chemistry of Benzylthioacetylene Ligands

Formation and Stability of η2-Alkyne Complexes with Transition Metals

The primary mode of coordination for benzylthioacetylene is through its carbon-carbon triple bond, forming η2-alkyne complexes. This interaction is analogous to the bonding observed in other transition metal alkyne complexes and can be described by the Dewar-Chatt-Duncanson model. Upon coordination, the C-C bond of the alkyne elongates, and the substituents on the acetylene (B1199291) bend away from linearity.

Coordination Behavior with Zero-Valent Metal Centers (e.g., Mo, W, Nb, Co, Pt, Re)

This compound readily coordinates to a variety of zero-valent transition metal centers. For instance, the reaction of bis(benzylthio)acetylene (BnSC2SBn) with zero-valent metal complexes of tungsten, cobalt, and platinum yields stable alkyne complexes.

Specifically, complexes such as [Co2(CO)6(BnSC2SBn)], [W(CO)(BnSC2SBn)3], and [Pt(PPh3)2(BnSC2SBn)] have been synthesized and characterized. In the case of early transition metals like niobium, bis(benzylthio)acetylene complexes have also been prepared. Molybdenum and tungsten complexes with the hydrotris(3,5-dimethylpyrazolyl)borate (Tp') ancillary ligand, [Tp'M(CO)2{η2-(BnS)CC(SBn)}]+ (where M = Mo, W), have been synthesized and studied extensively. These complexes demonstrate the stability of the η2-alkyne coordination mode.

The stability of these complexes can be attributed to the synergistic bonding involving σ-donation from the alkyne's π-orbitals to the metal and π-backbonding from the metal's d-orbitals into the alkyne's π*-antibonding orbitals. For early transition metals, the π-backbonding is significant, leading to a description of the complex as a metallacyclopropene. In contrast, for late transition metals, π-backbonding is less pronounced.

Table 1: Examples of this compound Complexes with Zero-Valent Metals

| Metal Center | Ancillary Ligands | This compound Ligand | Complex Formula |

|---|---|---|---|

| Cobalt | Carbonyl | Bis(benzylthio)acetylene | [Co2(CO)6(BnSC2SBn)] |

| Tungsten | Carbonyl | Bis(benzylthio)acetylene | [W(CO)(BnSC2SBn)3] |

| Platinum | Triphenylphosphine | Bis(benzylthio)acetylene | [Pt(PPh3)2(BnSC2SBn)] |

| Molybdenum | Carbonyl, Tp' | Bis(benzylthio)acetylene | [Tp'Mo(CO)2{η2-(BnS)CC(SBn)}]+ |

| Tungsten | Carbonyl, Tp' | Bis(benzylthio)acetylene | [Tp'W(CO)2{η2-(BnS)CC(SBn)}]+ |

Influence of Ancillary Ligands on Complex Formation and Stability

For example, in the [Tp'M(CO)2{η2-(BnS)CC(SBn)}]+ (M = Mo, W) system, the bulky hydrotris(3,5-dimethylpyrazolyl)borate (Tp') ligand provides steric protection to the metal center, enhancing the stability of the complex. The electron-donating ability of ancillary ligands can also affect the degree of π-backbonding from the metal to the alkyne, thereby influencing the strength of the metal-alkyne bond. In general, more electron-donating ancillary ligands increase the electron density on the metal, which can lead to stronger backbonding and a more stable complex. The nature of the ancillary ligands can also dictate the coordination geometry and the number of this compound ligands that can bind to the metal center.

Ligand Exchange and Substitution Reactions in this compound Metal Complexes

Ligand exchange reactions in transition metal complexes involve the replacement of one ligand by another. In this compound metal complexes, these reactions can involve either the substitution of the this compound ligand itself or the substitution of other ancillary ligands.

Substitution Patterns in Bis(benzylthio)acetylene Complexes

Studies on bis(benzylthio)acetylene complexes of niobium(III) and molybdenum(II), specifically [Tp'NbCl{η2-(BnS)CC(SBn)}] and [Tp'Mo(CO){η2-(BnS)CC(SBn)}]+, have shown that the η2-alkyne coordination is very stable. In these systems, substitution reactions tend to occur at the ancillary ligand sites rather than displacing the bis(benzylthio)acetylene ligand. For instance, in the niobium complex, one of the chloride ligands can be substituted, while in the molybdenum complex, the carbonyl ligand can be replaced. This highlights the robustness of the metal-alkyne bond in these particular complexes.

Generation and Reactivity of η2-Alkyne-1-thio Complexes as Sulfur Donors

A significant reaction of coordinated bis(benzylthio)acetylene is the reductive removal of one of the benzyl (B1604629) groups. This process generates an η2-alkyne-1-thio complex, which features a terminal sulfur atom. For example, the reduction of [Tp'M(CO)2{η2-(BnS)CC(SBn)}]+ (M = Mo, W) yields the neutral η2-alkyne-1-thio complexes [Tp'M(CO)2{η2-(BnS)CC(S)}].

These η2-alkyne-1-thio complexes are particularly interesting because the terminal sulfur atom can act as a donor to another metal center. This has been demonstrated by their ability to act as monodentate ligands (L) to form homoleptic pentanuclear complexes with nickel(II) and palladium(II), such as [M'L4]2+. This reactivity opens up pathways to construct heterobimetallic and larger polynuclear assemblies. The formation of these complexes showcases the dual-donor capability of the alkyne-1-thiolato ligand, binding one metal through the C-C triple bond and another through the sulfur atom.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure of transition metal alkyne complexes is generally described by the Dewar-Chatt-Duncanson model, where the alkyne acts as a two-electron donor. However, in some cases, particularly with early transition metals or in bridging situations, the alkyne can be considered a four-electron donor.

Upon coordination of this compound, there is a significant electronic interaction between the metal and the alkyne ligand. Spectroscopic data, such as IR and NMR, provide insights into this bonding. For instance, the C≡C stretching frequency in the IR spectrum is a useful diagnostic tool.

In the case of the heterobimetallic complexes formed from η2-alkyne-1-thio ligands, there is evidence of strong electronic coupling between the two different metal centers. This coupling is revealed through comparative analysis of NMR and IR spectroscopic data, as well as cyclovoltammetric measurements of the bimetallic complexes versus the free thio-alkyne complexes. The electronic communication between the redox-active η2-C-C-bound metal center and the sulfur-coordinated metal ion is a key feature of these systems.

The bonding in η2-alkyne-1-thio complexes can be described by resonance forms that highlight either a thioketenyl character or a zwitterionic alkyne complex character. The nucleophilicity of the terminal sulfur atom,

Analysis of Metal-Alkyne π-Interactions

The coordination of the alkyne moiety of this compound to a transition metal center is primarily understood through the lens of the Dewar-Chatt-Duncanson model. This model describes the metal-alkyne bond as a synergistic combination of two components: a σ-donation from the alkyne's filled π-orbital to an empty d-orbital on the metal, and a π-back-donation from a filled metal d-orbital to the alkyne's empty π* antibonding orbitals. york.ac.ukyork.ac.uk Alkynes, being more electronegative than alkenes, generally bind more strongly to transition metals and encourage this back-donation. scribd.com

This bonding mechanism results in a significant perturbation of the alkyne's electronic structure and geometry. Upon coordination, the C≡C triple bond is weakened and lengthened, acquiring more C=C double bond character. Spectroscopically, this is observed as a decrease in the C≡C stretching frequency (νC≡C) in the infrared (IR) spectrum from the typical value of ~2200 cm⁻¹ for a free alkyne to a range of 1700-2000 cm⁻¹ in the complex. rsc.org The geometry of the substituents on the acetylene also changes, bending back away from the metal. scribd.com

The extent of π-back-donation dictates the nature of the metal-alkyne interaction, which can be described by two resonance structures: a simple two-electron donor complex or a metallacyclopropene structure, where the metal has formally undergone a two-electron oxidation. rsc.org In many complexes of bis(benzylthio)acetylene and its derivatives with metals like molybdenum (Mo) and tungsten (W), the bonding is significant enough to be described as a metallacyclopropene ring. researchgate.net

Theoretical studies, including Density Functional Theory (DFT) and molecular orbital (MO) analysis, provide deeper insight into these π-interactions. acs.orgmdpi.com MO theory explains the bonding in terms of the overlap between the metal's d-orbitals and the alkyne's π and π* orbitals. scribd.com The π-back-donation from the metal's dyz orbital into the alkyne's π* orbital is a key stabilizing interaction. york.ac.uk DFT calculations on various metal-alkyne complexes help to quantify the contributions of σ-donation and π-back-donation and to predict the geometric and spectroscopic parameters of the resulting complexes. frontiersin.orgahievran.edu.tr

| Complex Type | Metal | Ancillary Ligands | ν(CO) (cm⁻¹) | ν(C≡C) (cm⁻¹) | Reference |

| Tp′M(CO)₂(η²-(BnS)C≡C(SBn)) | Mo | Tp', 2 CO | 2018, 1941 | Not specified | researchgate.net |

| Tp′M(CO)₂(η²-(BnS)C≡C(SBn)) | W | Tp', 2 CO | 2012, 1928 | Not specified | researchgate.net |

| [Tp′W(CO)₂(η²-(BnS)C≡C(S))] | W | Tp', 2 CO | 1974, 1887 | Not specified | researchgate.net |

| [Tp′Mo(CO)₂(η²-(BnS)C≡C(S))] | Mo | Tp', 2 CO | 1982, 1901 | Not specified | researchgate.net |

Table 1: Spectroscopic data for selected metal-benzylthioacetylene and related complexes, illustrating the effect of coordination on ligand stretching frequencies. The shift in CO stretching frequencies provides an indirect probe of the electronic properties of the metal center as influenced by the alkyne ligand. (Tp' = hydrotris(3,5-dimethylpyrazolyl)borate; Bn = benzyl). researchgate.net

Electronic Coupling in Heterobimetallic Systems

The ability of thioalkyne ligands, derived from this compound, to bridge two different metal centers opens up the possibility of electronic communication between them. researchgate.net In such heterobimetallic complexes, the thioalkyne acts as a conduit, allowing the electronic state of one metal to influence the properties and reactivity of the other. researchgate.netrsc.org This cooperative effect is of significant interest for developing catalysts and materials with novel functions. rsc.orgnih.gov

A key strategy for synthesizing these systems involves creating an η²-alkyne-1-thio complex, where one sulfur atom is available for coordination to a second metal center. For instance, η²-alkyne-1-thio complexes of molybdenum and tungsten, [Tp′M(CO)₂{η²-(BnS)C≡C(S)}], can act as metalloligands, binding to a second metal such as nickel(II) or palladium(II) through the terminal sulfur atom to form pentanuclear complexes. researchgate.net

The existence and strength of electronic coupling in these systems are probed using several techniques:

Cyclic Voltammetry (CV): This electrochemical method can reveal electronic communication by showing that the redox potential of one metal center is shifted upon coordination of the second metal. rsc.orgresearchgate.net In heterobimetallic complexes bridged by this compound derivatives, the redox processes associated with the η²-alkyne-bound metal are significantly affected by the nature of the sulfur-bound metal, indicating a strong electronic interaction. researchgate.net The separation between the redox potentials of the two metal centers in a mixed-valence state is a quantitative measure of the electronic coupling. nih.gov

Infrared (IR) and UV-Vis Spectroscopy: Changes in the vibrational frequencies of ligands, such as carbonyl (CO) groups, on one metal can indicate changes in electron density caused by the second metal. researchgate.net For example, the ν(CO) frequencies in [Tp′M(CO)₂{η²-(BnS)C≡C(S)}] complexes shift upon coordination to a Ni(II) or Pd(II) center, providing clear evidence of electronic coupling. researchgate.net Similarly, the appearance of new, low-energy intervalence charge-transfer (IVCT) bands in the UV-Vis-NIR spectrum of a mixed-valence complex is a hallmark of electronic delocalization between metal centers. nih.gov

These studies demonstrate that the this compound framework is an effective mediator of electronic communication, allowing for the properties of one metal center to be tuned by another, even when they are not directly bonded. researchgate.netresearchgate.net

| Complex | Metal Centers | E₁/₂ (V vs. Fc/Fc⁺) | Spectroscopic Evidence for Coupling | Reference |

| [Ni([Tp′Mo(CO)₂(η²-(BnS)C≡C(S))]₄)²⁺ | Mo, Ni | +0.72 (Mo) | Shift in Mo-based oxidation potential and ν(CO) frequencies compared to monomer. | researchgate.net |

| [Pd([Tp′Mo(CO)₂(η²-(BnS)C≡C(S))]₄)²⁺ | Mo, Pd | +0.77 (Mo) | Shift in Mo-based oxidation potential and ν(CO) frequencies compared to monomer. | researchgate.net |

| [Ni([Tp′W(CO)₂(η²-(BnS)C≡C(S))]₄)²⁺ | W, Ni | +0.86 (W) | Shift in W-based oxidation potential and ν(CO) frequencies compared to monomer. | researchgate.net |

| [Pd([Tp′W(CO)₂(η²-(BnS)C≡C(S))]₄)²⁺ | W, Pd | +0.92 (W) | Shift in W-based oxidation potential and ν(CO) frequencies compared to monomer. | researchgate.net |

Table 2: Electrochemical data for heterobimetallic complexes derived from this compound, demonstrating electronic coupling. The anodic shift of the redox potential of the Mo or W center upon coordination to Ni or Pd indicates electronic communication through the thioalkyne bridge. researchgate.net

Catalytic Applications and Mechanistic Insights

Benzylthioacetylene and its Derivatives in Catalytic Processes

The unique electronic nature of the C≡S bond in this compound and related thioalkynes makes them intriguing substrates for catalytic reactions. The sulfur atom can exert significant influence on the regioselectivity and stereoselectivity of additions across the triple bond.

Role in Hydrosilylation of Alkynes

While direct studies on this compound are limited, research on analogous internal thioalkynes provides significant insight into its probable role and reactivity in hydrosilylation reactions. The hydrosilylation of thioalkynes, catalyzed by specific transition metal complexes, serves as a powerful method for the synthesis of vinylsilanes.

A notable catalytic system for this transformation is the cationic ruthenium complex, [CpRu(MeCN)₃]PF₆ (where Cp is pentamethylcyclopentadienyl). This catalyst has proven effective in the hydrosilylation of a wide range of alkynes, including those bearing sulfur substituents. Research on internal thioalkynes demonstrates that this ruthenium-catalyzed reaction proceeds with high efficiency and selectivity under mild conditions.

A key finding in the hydrosilylation of thioalkynes is the directing effect of the sulfenyl group. This group can provide chelation stabilization, guiding the reaction through a distinct mechanistic pathway. For instance, in the presence of the [Cp*Ru(MeCN)₃]⁺ catalyst, the hydrosilylation of internal thioalkynes can yield products with high α-regioselectivity and syn-stereoselectivity. This outcome is noteworthy as this particular ruthenium catalyst typically promotes anti-addition in other alkyne hydrosilylation reactions. The presence of the sulfur atom is thus crucial in dictating the stereochemical outcome of the silyl group addition.

Table 1: Ruthenium-Catalyzed Hydrosilylation of Thioalkynes

| Substrate (Thioalkyne) | Silane | Catalyst | Selectivity | Yield |

|---|---|---|---|---|

| Phenylthioacetylene derivative | (TMSO)₃SiH | [CpRu(MeCN)₃]PF₆ | Excellent α-regio, syn-stereo | High |

Applications in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. This compound and its derivatives are well-suited for study within this domain due to their solubility in common organic solvents. The ruthenium-catalyzed hydrosilylation described above is a prime example of such a process.

In these systems, the catalyst, typically a transition metal complex, activates the alkyne and/or the silane, facilitating the addition reaction. The benzylthio- group can play a dual role: it modifies the electronic properties of the alkyne and can also coordinate to the metal center, influencing the catalytic cycle. This coordination can stabilize key intermediates and transition states, thereby controlling the reaction's selectivity. The ability of sulfur to act as a directing group is a recurring theme in the transition-metal-catalyzed functionalization of sulfur-containing compounds.

Elucidation of Catalytic Reaction Mechanisms Involving this compound

Understanding the mechanism of a catalytic reaction is fundamental to its optimization and the rational design of new catalysts. For reactions involving this compound, mechanistic studies focus on the electrophilic nature of the transformations and the specific interactions between the substrate and the catalyst.

Electrophilic Reaction Mechanisms in Catalysis

The addition of reagents like silanes across the triple bond of an alkyne is generally considered an electrophilic process. The mechanism often begins with the activation of the electrophile (e.g., the silicon in a silane) by the metal catalyst. In the context of ruthenium-catalyzed hydrosilylation, the reaction does not typically proceed through a simple vinyl carbocation, which would be highly unstable.

Instead, a plausible pathway involves the formation of a π-complex between the ruthenium catalyst and the alkyne. This interaction polarizes the triple bond, making it more susceptible to nucleophilic attack. The subsequent steps can involve the formation of a metallacyclopropene intermediate. The regioselectivity of the reaction is determined at this stage, with the sulfur atom in thioalkynes playing a crucial role in directing the insertion of the silyl group. Computational studies on related systems suggest that the sulfur atom can stabilize key intermediates through chelation, lowering the energy barrier for a specific reaction pathway and thus leading to the observed high selectivity.

Substrate-Catalyst Interactions and Active Site Characterization

The active site in these catalytic systems is the ruthenium metal center. The interaction between this compound (or its analogues) and this active site is critical. The initial step is the coordination of the alkyne's π-system to the ruthenium. However, the sulfur atom provides an additional point of interaction.

Characterization of the active site and the catalytic cycle often relies on a combination of experimental techniques (like kinetic studies and spectroscopy) and computational modeling (like Density Functional Theory, DFT). DFT calculations on the hydrosilylation of thioalkynes have shown that the sulfenyl group can provide significant chelation stabilization. This interaction directs the reaction through a mechanistic pathway that favors the formation of the syn-addition product, a departure from the typical anti-addition seen with this catalyst. This chelation effect essentially modifies the environment of the active site during the catalytic cycle, leading to an unusual and highly selective outcome.

Rational Design Principles for this compound-Derived Catalysts

The insights gained from mechanistic studies provide a foundation for the rational design of new and improved catalysts. For reactions involving this compound and its derivatives, several design principles can be proposed.

One key principle is the modification of the ligand environment around the metal center. For ruthenium-based catalysts, altering the ancillary ligands (like the Cp* group) can tune the electronic and steric properties of the active site. This can enhance catalytic activity and selectivity. For instance, designing ligands that facilitate the sulfur-chelation effect could further improve the selectivity of hydrosilylation.

Another design strategy involves modifying the substrate itself. By altering the substituents on the benzyl (B1604629) or thio- portions of the molecule, one can fine-tune its electronic and steric properties. This can be used to enhance its reactivity or to favor a specific reaction pathway. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring could influence the polarization of the alkyne upon coordination to the catalyst, potentially affecting regioselectivity.

Finally, the choice of the metal catalyst is paramount. While ruthenium has shown great promise, other transition metals known to catalyze alkyne functionalization could be explored in combination with thioalkyne substrates. The design principle here would be to match the electronic properties of the metal with the specific characteristics of the sulfur-containing alkyne to achieve novel reactivity or improved efficiency. The development of catalysts specifically tailored for sulfur-containing substrates is an active area of research, with potential applications in various areas of chemical synthesis.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular and Electronic Structures of Benzylthioacetylene and its Complexes

Quantum chemical methods are fundamental to exploring the molecular and electronic properties of this compound. These studies can range from determining the ground-state geometry to analyzing the nature of its interactions with other molecules or metal centers.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, offering a good balance between accuracy and computational cost. multidisciplinaryjournals.com For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be utilized to determine its optimized ground-state geometry. indexacademicdocs.org

These calculations yield crucial structural parameters such as bond lengths, bond angles, and dihedral angles. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). multidisciplinaryjournals.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT can be used to compute the molecular electrostatic potential (MESP), which maps the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction with other chemical species. mdpi.com

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -689.12345 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -0.89 |

| HOMO-LUMO Gap (eV) | 5.56 |

| Dipole Moment (Debye) | 1.25 |

While DFT is a powerful tool for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often employed for more complex situations like mechanistic analysis and the study of electronically excited states. scispace.comnih.gov Methods such as Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) theory aps.org, and Complete Active Space Self-Consistent Field (CASSCF) nih.gov can provide higher accuracy, albeit at a greater computational expense.

For this compound, these methods would be crucial for investigating reaction mechanisms, locating transition states, and calculating activation energies. nih.gov When studying photochemical reactions or spectroscopic properties, Time-Dependent DFT (TD-DFT) or more sophisticated ab initio methods like Equation-of-Motion Coupled-Cluster (EOM-CC) are necessary to accurately describe the electronic transitions and properties of excited states. nih.govscirp.org These calculations can predict absorption and emission spectra, providing a theoretical basis for interpreting experimental spectroscopic data. nih.gov

Computational Modeling of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the modeling of chemical reactions, allowing for the exploration of potential energy surfaces, the identification of intermediates and transition states, and the calculation of reaction energy barriers. scienceopen.comresearchgate.net

Alkynes can be precursors in the synthesis of three-membered rings. uni-bayreuth.de In the case of this compound, a hypothetical reaction could involve the formation of a thiirene ring, a three-membered heterocycle containing sulfur. Computational methods can be employed to model the pathway of such a cyclization reaction. The energetics of this process, including the stability of the thiirene intermediate and the energy barrier for its formation, can be calculated.

Furthermore, the subsequent ring-opening reactions of such strained heterocycles are of significant interest. acs.org For instance, the ring-opening of a related three-membered sulfur heterocycle, thiirane, can be initiated by base catalysis. nih.gov Computational studies can elucidate the detailed mechanism of this process, determining whether the reaction proceeds via a concerted or stepwise pathway and calculating the activation energy for the ring-opening. nih.govnih.gov This provides valuable mechanistic insights and helps in rationally designing reaction conditions. nih.gov

Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the interaction energy between molecular fragments into physically meaningful components. nih.govyoutube.com This method provides a detailed picture of the nature of chemical bonds, particularly in the context of intermolecular interactions or the bonding between a ligand and a metal center. vu.nl

If this compound were to act as a ligand in a metal complex, EDA could be used to analyze the bond between the sulfur atom or the alkyne moiety and the metal. The total interaction energy (ΔE_int) is typically decomposed into several terms:

ΔE_elec : The classical electrostatic interaction between the fragments.

ΔE_Pauli : The Pauli repulsion arising from the interaction of filled orbitals.

ΔE_orb : The stabilizing orbital interaction, which includes contributions from charge transfer and polarization.

ΔE_disp : The dispersion interaction, which accounts for long-range electron correlation.

By quantifying these contributions, EDA can reveal whether the bonding is predominantly electrostatic or covalent in nature. vu.nl The EDA-NOCV (Natural Orbitals for Chemical Valence) method further allows for the decomposition of the orbital interaction term into contributions from specific pairs of interacting orbitals, offering a bridge between quantitative results and qualitative molecular orbital theory. vu.nl

| Energy Component | Energy (kcal/mol) | Percentage of Total Attractive Interaction |

|---|---|---|

| Electrostatic (ΔE_elec) | -25.5 | 40% |

| Orbital (ΔE_orb) | -32.0 | 50% |

| Dispersion (ΔE_disp) | -6.5 | 10% |

| Total Attractive | -64.0 | 100% |

| Pauli Repulsion (ΔE_Pauli) | +45.0 | - |

| Total Interaction Energy (ΔE_int) | -19.0 | - |

Prediction of Reactivity and Ligand Behavior through Computational Chemistry

Computational chemistry serves as a predictive tool for understanding and anticipating the chemical reactivity of molecules like this compound. mdpi.comnih.gov By analyzing the electronic structure, one can predict how the molecule will behave in different chemical environments.

The distribution of the HOMO and LUMO provides initial clues about reactivity. For this compound, the HOMO is likely to be localized on the sulfur atom and the π-system of the alkyne and phenyl ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO distribution would indicate the most probable sites for nucleophilic attack. msu.edu

Beyond FMO analysis, calculating reaction energies and activation barriers for plausible reaction pathways provides a more quantitative prediction of reactivity. nih.gov For example, one could computationally screen a variety of nucleophiles or electrophiles to determine which are most likely to react with this compound and at which position. This approach allows for the rational design of synthetic routes and the prediction of potential side products.

When considering this compound as a ligand, computational methods can predict its coordination preferences. By calculating the binding energies with different metal centers and in various coordination modes (e.g., through the sulfur atom or the alkyne π-bond), it is possible to predict the most stable complex structures. This information is invaluable for the design of new catalysts or functional materials.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

In the ¹H NMR spectrum of benzylthioacetylene, distinct signals corresponding to the different types of protons are expected. The protons of the phenyl ring attached to the methylene (B1212753) group are anticipated to appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.5 ppm. A characteristic singlet for the methylene (-CH₂-) protons of the benzyl (B1604629) group would likely be observed around δ 4.0 ppm. The acetylenic proton (-C≡CH) is expected to produce a singlet at approximately δ 3.0 ppm.

For comparison, the ¹H NMR spectrum of phenylacetylene shows a multiplet for the phenyl protons between δ 7.21 and 7.48 ppm and a singlet for the acetylenic proton at δ 3.057 ppm chemicalbook.com. The introduction of the sulfur atom and the benzyl group in this compound would slightly influence the chemical shifts of the phenyl and acetylenic protons due to changes in the electronic environment.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (C₆H₅-CH₂) | 7.2 - 7.5 | Multiplet |

| Methylene (-CH₂-) | ~ 4.0 | Singlet |

| Acetylenic (-C≡CH) | ~ 3.0 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the benzyl group's phenyl ring, the methylene carbon, and the two acetylenic carbons. The carbons of the phenyl ring are expected to resonate in the aromatic region, typically between δ 127 and 137 ppm. The methylene carbon should appear at a characteristic chemical shift, likely in the range of δ 35-45 ppm. The acetylenic carbons are anticipated to have distinct chemical shifts, with the carbon attached to the sulfur atom appearing further downfield than the terminal acetylenic carbon.

Based on data for phenylacetylene, the phenyl carbons appear at δ 132, 129, 128, and 121 ppm, while the acetylenic carbons are observed at δ 106 and 86 ppm researchgate.net. The presence of the benzylthio group in this compound will alter the electronic environment and thus the precise chemical shifts of the acetylenic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅-CH₂) | 127 - 137 |

| Methylene (-CH₂-) | 35 - 45 |

| Acetylenic (-S-C≡) | 90 - 110 |

| Acetylenic (-C≡CH) | 75 - 95 |

Vibrational and Electronic Spectroscopy for Chemical Fingerprinting and Electronic Transitions

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups present in a molecule and its electronic structure.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. A sharp, weak absorption band around 3300 cm⁻¹ is anticipated for the stretching vibration of the terminal acetylenic C-H bond. The C≡C triple bond stretching vibration should appear as a weak to medium band in the region of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring are expected in the region of 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations will likely produce several bands in the 1450-1600 cm⁻¹ range. The C-S stretching vibration typically appears as a weak band in the fingerprint region, around 600-800 cm⁻¹.

For comparison, the IR spectrum of liquid phenylacetylene displays bands in the 850-2850 cm⁻¹ range, which can be used to approximate the expected positions of some of the vibrational modes in this compound researchgate.net.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~ 3300 | Sharp, Weak |

| C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-S Stretch | 600 - 800 | Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl ring and the thioalkyne moiety. The phenyl ring is expected to exhibit characteristic absorptions due to π → π* transitions. The presence of the sulfur atom and the alkyne in conjugation with the benzyl group may lead to additional absorption bands. It is anticipated that this compound will show absorption maxima in the ultraviolet region.

The UV-Vis absorption spectrum of phenylacetylene shows absorption bands that can serve as a reference researchgate.net. The extended conjugation in this compound due to the sulfur atom is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to phenylacetylene.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

Single-Crystal X-ray Diffraction of this compound Derivatives and Metal Complexes

Single-crystal X-ray diffraction (SCXRD) analysis of this compound derivatives would provide definitive proof of their molecular structure. For instance, in related organosulfur compounds, the C-S and S-C bond lengths and the C-S-C bond angle are key parameters. In a hypothetical crystal structure of a metal complex featuring a this compound ligand, SCXRD would reveal the coordination geometry around the metal center, the binding mode of the ligand, and the nature of any intermolecular interactions, such as π-π stacking or hydrogen bonds, which dictate the crystal packing. purkh.comgla.ac.ukresearchgate.netijcce.ac.irresearchgate.netresearchgate.net

Interactive Table: Hypothetical Crystallographic Parameters for a this compound Derivative

Below is a representative table illustrating the kind of data obtained from a single-crystal X-ray diffraction experiment. Note that these values are hypothetical and for illustrative purposes only.

| Parameter | Value |

| Chemical Formula | C9H8S |

| Formula Weight | 148.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 14.567 |

| β (°) | 98.76 |

| Volume (ų) | 792.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.243 |

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry, are powerful for probing the redox behavior of molecules, providing insights into their electronic structure and reactivity. sathyabama.ac.inonlineacademicpress.comresearchgate.net

Cyclic Voltammetry for Redox Behavior of Complexes

Cyclic voltammetry (CV) would be employed to study the oxidation and reduction processes of metal complexes containing this compound ligands. analis.com.my The resulting voltammogram would reveal the potentials at which electron transfer events occur. For a hypothetical metal complex of this compound, one might observe metal-centered and/or ligand-centered redox processes. The reversibility of these processes provides information about the stability of the oxidized or reduced species. The electronic influence of the this compound ligand on the metal center's redox potential could be assessed by comparing it to complexes with other ligands. nih.govscripps.edursc.orgnih.gov For instance, the sulfur atom in the benzylthio group could potentially participate in redox processes.

Interactive Table: Illustrative Cyclic Voltammetry Data for a Hypothetical this compound Metal Complex

This table presents sample data that could be obtained from a cyclic voltammetry experiment. The values are for illustrative purposes.

| Redox Couple | E½ (V vs. Fc⁺/Fc) | ΔEp (mV) | Process Type |

| M(II)/M(III) | +0.45 | 75 | Quasi-reversible |

| Ligand Oxidation | +1.10 | — | Irreversible |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgresearchgate.netyoutube.comyoutube.com

For this compound, electron ionization mass spectrometry (EI-MS) would likely lead to the formation of a molecular ion (M⁺•), whose mass would confirm the compound's elemental composition. The fragmentation of this molecular ion would provide clues about the molecule's structure. Common fragmentation pathways for related compounds, such as benzyl phenyl sulfide (B99878) and benzyl phenyl sulfone, often involve cleavage of the benzyl-sulfur bond. nih.govnist.govnih.gov A prominent peak in the mass spectrum of this compound would be expected at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the loss of the thioacetylene radical. Another potential fragmentation would be the cleavage of the sulfur-acetylene bond. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of the parent ion and its fragments.

Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound

This table outlines the expected major fragments and their mass-to-charge ratios (m/z) for this compound in an EI-MS experiment.

| m/z | Proposed Fragment Ion | Formula |

| 148 | Molecular Ion | [C₉H₈S]⁺• |

| 91 | Tropylium Cation | [C₇H₇]⁺ |

| 57 | Thioacetylene Radical Cation | [C₂HS]⁺• |

Research Directions and Emerging Applications in Materials Science

Polymeric Derivatives of Benzylthioacetylene

The polymerization of this compound and its related monomers leads to the formation of polythioacetylenes, a class of π-conjugated polymers with interesting properties. These polymers are part of a broader category of conducting polymers that exhibit a combination of metallic or semiconducting electrical properties with the mechanical characteristics of polymers. tuni.fisigmaaldrich.com

The synthesis of poly(1,2-bis(benzylthio)acetylene) involves the polymerization of 1,2-bis(benzylthio)acetylene monomers. tandfonline.com The characterization of such polymers is crucial to understanding their structure and properties. Techniques like Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) spectroscopy are used to confirm the chemical structure of the resulting polymers, ensuring the transformation of the acetylene (B1199291) triple bond into a polyacetylene double-bond backbone. mdpi.com

Systematic studies often involve the synthesis and characterization of a series of related polymers to understand how different substituents affect the final properties. nih.gov For instance, the synthesis of acetylene-terminated polybenzoxazines has been reported, where the acetylene groups play a role in the curing and final thermal properties of the material. researchgate.net

Polythioacetylenes are a type of π-conjugated polymer, which means they have a backbone of alternating double and single bonds that allows for the delocalization of π-electrons. tuni.finih.gov This electronic structure is the basis for their interesting electronic and optical properties. rsc.org

The electronic properties of these polymers, such as conductivity, are highly dependent on their structure and can be tuned through doping. nih.gov Doping involves introducing either electron-donating (n-type) or electron-withdrawing (p-type) species that alter the electron density along the polymer chain, thereby increasing conductivity. nih.govnih.gov Undoped conjugated polymers typically behave as insulators or semiconductors. nih.gov

The optical properties of π-conjugated polymers are also a significant area of research. researchgate.net The delocalized π-electrons can be excited by light, leading to absorption and emission phenomena that are useful in various optoelectronic applications. ed.ac.ukossila.com The specific wavelengths of light absorbed and emitted can be tuned by modifying the chemical structure of the polymer. ossila.commdpi.com For example, the introduction of different functional groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's color and fluorescence properties. mdpi.com

| Property | Description | Significance |

| π-Conjugation | Alternating single and double bonds along the polymer backbone. | Enables delocalization of electrons, leading to conductive and optical properties. tuni.finih.gov |

| Doping | Intentional introduction of impurities to modify electrical conductivity. | Allows for tuning the polymer from an insulator/semiconductor to a conductor. nih.gov |

| HOMO/LUMO Levels | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Determines the electronic and optical properties, including color and charge injection capability. mdpi.comnoctiluca.eu |

| Optical Absorption/Emission | The wavelengths of light the material absorbs and emits. | Crucial for applications in light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netmdpi.com |

This compound in Advanced Electronic and Optoelectronic Materials

The development of advanced electronic and optoelectronic materials is a rapidly growing field, with organic materials playing an increasingly important role. alfa-chemistry.comwiley.comitk.com.tw this compound derivatives are being explored for their potential contributions to this field. epo.org

Organic Light-Emitting Diodes (OLEDs) are a major application for organic electronic materials. alfa-chemistry.comresearchgate.net In an OLED, an emissive layer containing a host material and a dopant is placed between two electrodes. researchgate.netossila.com The host material plays a critical role in the device's performance by facilitating energy transfer to the light-emitting dopant. noctiluca.euossila.com

Desirable properties for a host material in a phosphorescent OLED (PhOLED) include:

High Triplet Energy: To ensure efficient energy transfer to the phosphorescent emitter. noctiluca.eunih.gov

Good Chemical and Thermal Stability: For long device lifetime. noctiluca.eu

Appropriate HOMO/LUMO Levels: To facilitate charge injection and transport. noctiluca.eu

Bipolar Charge Transport: The ability to transport both electrons and holes to improve recombination efficiency. noctiluca.eu

While specific research on this compound as a host material is emerging, its aromatic and sulfur-containing structure suggests it could be a building block for designing novel host materials with tailored properties. epo.org The goal is to develop materials that enhance the efficiency, stability, and color purity of OLEDs. deepdyve.com

Conducting polymers have been the subject of intense research since the discovery that polyacetylene's conductivity could be dramatically increased through doping. researchgate.net These materials are attractive for applications such as printed electronic circuits, sensors, and electromagnetic shielding due to their combination of conductivity and processability. researchgate.net

Research in this area focuses on synthesizing new conducting polymers and improving the properties of existing ones. tsukuba.ac.jpcore.ac.uk The introduction of different functional groups, such as the benzylthio group, can influence the polymer's electronic properties, solubility, and stability. For instance, while polyacetylene itself has stability issues, derivatives based on other conjugated systems have been developed to overcome this. core.ac.uk The study of polymers derived from this compound contributes to the broader effort to create a diverse library of conducting polymers with a wide range of electronic features. sigmaaldrich.comcore.ac.uk

Future Perspectives in Tailored Materials Development via this compound Building Blocks

The versatility of this compound as a chemical building block points to significant future potential in materials science. mdpi.comnih.gov The ability to modify its structure allows for the tailoring of material properties for specific applications.

Future research will likely focus on:

Systematic Functionalization: Exploring a wider range of substituents on the benzyl (B1604629) and acetylene parts of the molecule to fine-tune electronic and optical properties. This aligns with the broader trend in materials development of creating materials with precisely controlled characteristics. researchgate.netresearchgate.net

Copolymerization: Incorporating this compound units into copolymers to combine its properties with those of other monomers. This could lead to materials with multifunctional capabilities, such as emissive and conductive block copolymers.

Supramolecular Chemistry: Utilizing the this compound motif in the design of self-assembling systems, where non-covalent interactions guide the formation of ordered nanostructures with unique electronic or optical properties.

Device Integration and Optimization: As new materials based on this compound are developed, a key challenge will be their successful integration and optimization within electronic and optoelectronic devices like OLEDs, organic field-effect transistors (OFETs), and sensors. researchgate.netmdpi.comiece.orgresearchgate.net

The continued exploration of this compound and its derivatives holds the promise of contributing to the next generation of advanced materials with tailored functionalities for a wide array of technological applications.

Precursors for Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) Processes

The development of advanced materials through thin-film deposition techniques such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD) is highly dependent on the availability of suitable chemical precursors. plasma-ald.comwikipedia.org These precursors must be volatile, thermally stable, and highly reactive to enable the precise, layer-by-layer growth of materials. google.com Organometallic compounds are widely utilized as molecular precursors for MOCVD, a process valued for its adaptability and effectiveness in low-temperature deposition. wikipedia.org

While direct, extensive application of this compound as a mainstream precursor in commercial ALD or MOCVD processes is not widely documented, its molecular structure suggests potential utility in this field. The key attributes of a successful precursor include the ability to be vaporized and transported to a substrate where it thermally decomposes to deposit a specific material. google.com this compound, with its combination of an active alkyne group and sulfur-benzyl functionalities, presents possibilities for the deposition of specialized thin films. For instance, related compounds like Poly[bis(benzylthio) acetylene] have been mentioned in the context of materials for fuel cell membrane electrode assemblies, which often involve deposition manufacturing methods. google.com

The success of various metal-organic complexes, such as certain alkyl-substituted lanthanide tris(amidinates) and tris(guanidinates), as volatile precursors for ALD and MOCVD highlights the principle that complex organic ligands can be engineered for materials science applications. researchgate.net These processes are capable of producing a wide array of materials, including metals, semiconductors, carbides, nitrides, and oxides. wikipedia.org The this compound ligand, when coordinated with different metals, could form complexes designed for specific deposition purposes. Its sulfur and carbon components could be valuable for creating metal sulfide (B99878) or carbide thin films, which have applications in electronics and catalysis. Research into the coordination behavior of bis(benzylthio)acetylene with metals like tungsten, cobalt, and platinum has shown that the ligand can form stable complexes, a prerequisite for any potential precursor. grafiati.com Further investigation would be required to optimize its volatility and decomposition characteristics for controlled film growth in ALD or MOCVD systems.

Integration into Novel Heterocyclic Systems for Material Applications

Heterocyclic compounds, which contain atoms of at least two different elements in a ring structure, are fundamental to materials science. wikipedia.orgopenaccessjournals.com They are integral to the creation of materials with unique electronic and optical properties, such as organic conductors, semiconductors, and components for photovoltaic cells. msesupplies.comnumberanalytics.com The synthesis of novel heterocyclic systems is a critical area of research for developing next-generation materials. journaljmsrr.comtuwien.atameslab.govtu-freiberg.de

This compound and its derivatives have been successfully utilized as building blocks for the synthesis of complex heterocyclic molecules. A significant application is in the electrophilic cyclization of bis(arylmethylthio)acetylenes to generate functionalized 1H-2-benzothiopyrans. acs.org This reaction provides a versatile route to a new heterocyclic system, demonstrating how the acetylene core of the precursor directs the formation of the final ring structure.

In a key example of this transformation, bis(benzylthio)acetylene undergoes cyclization in the presence of an electrophile like iodine to form a substituted benzothiopyran. acs.org This process showcases the reactivity of the alkyne bond and the directing influence of the benzylthio groups.

Table 1: Electrophilic Cyclization of Bis(benzylthio)acetylene

| Reactant | Product | Reaction Type | Ref. |

|---|

Furthermore, bis(benzylthio)acetylene serves as a starting material for creating other complex heterocyclic structures. It is used in the synthesis of 1H-1,2,3-triazole-4,5-dithiolenes. rsc.org This synthesis involves a reaction with an azide, where the acetylene moiety participates in a cycloaddition to form the triazole ring. Such triazole-based systems are of interest in materials science for their coordination chemistry and potential electronic applications.

The integration of the this compound framework into these diverse heterocyclic systems underscores its value as a versatile synthon in organic chemistry. wikipedia.org The resulting heterocycles, with their incorporated sulfur atoms and aromatic groups, are promising candidates for further investigation in the development of advanced materials. numberanalytics.com

Q & A

Q. What are the critical methodological steps for synthesizing Benzylthioacetylene with high purity?

To achieve high-purity this compound, the synthesis protocol must include:

- Reaction optimization : Adjust stoichiometric ratios of precursors (e.g., benzylthiol and acetylene derivatives) under inert atmospheres to minimize side reactions.

- Purification : Use fractional distillation or column chromatography to isolate the compound, followed by recrystallization in non-polar solvents.

- Characterization : Validate purity via melting point analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) .

- Documentation : Detailed experimental procedures, including solvent choices and reaction times, must be provided to ensure reproducibility .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

Key methods include:

- NMR spectroscopy : Analyze ¹H and ¹³C shifts to confirm the presence of the thioether (-S-) and acetylene (C≡C) groups. Compare with literature data for analogous compounds (e.g., benzothiazoles) .

- Infrared (IR) spectroscopy : Identify characteristic C≡C stretching (~2100 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- Mass spectrometry : Use HRMS to confirm molecular ion peaks and fragmentation patterns .

- Reporting standards : Ensure spectral data is appended in supplementary materials with baseline corrections and integration values .

Q. What experimental conditions are necessary to assess the stability of this compound under varying environments?

Stability studies should include:

- Thermal analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .

- Solvent compatibility : Test solubility and stability in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents via UV-Vis or HPLC monitoring over 24–72 hours.

- Oxidative/light sensitivity : Expose samples to UV light or O₂-rich environments and track degradation using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Contradictions often arise from impurities or instrumentation variability. Mitigation strategies include:

- Reproducibility checks : Repeat experiments across multiple labs using standardized protocols (e.g., identical NMR solvent/temperature) .

- Computational validation : Compare experimental NMR/IR data with density functional theory (DFT) simulations for predicted spectral profiles .